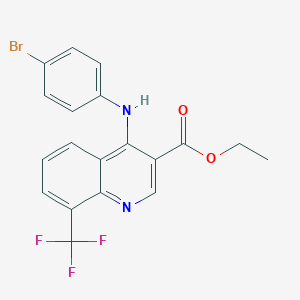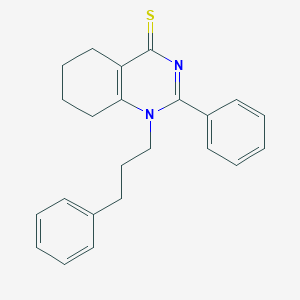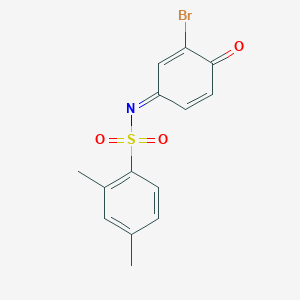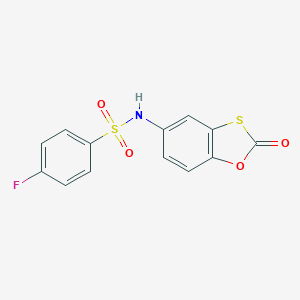![molecular formula C28H27NO4S B284960 N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl-N-[(2,4,5-trimethylphenyl)sulfonyl]benzamide](/img/structure/B284960.png)
N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl-N-[(2,4,5-trimethylphenyl)sulfonyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl-N-[(2,4,5-trimethylphenyl)sulfonyl]benzamide, also known as TDB or GSK2831781, is a synthetic compound that has been developed for its potential use as a research tool in the field of immunology.
Mécanisme D'action
The exact mechanism of action of N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl-N-[(2,4,5-trimethylphenyl)sulfonyl]benzamide is not fully understood, but it is believed to act on a receptor known as the stimulator of interferon genes (STING). STING is a key regulator of the immune response, and its activation by this compound leads to the production of type I interferons and other cytokines.
Biochemical and Physiological Effects:
In addition to its effects on the immune system, this compound has been found to have other biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cell lines, and to have anti-inflammatory properties. However, further research is needed to fully understand these effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl-N-[(2,4,5-trimethylphenyl)sulfonyl]benzamide in lab experiments is its specificity for the STING receptor, which allows for more precise manipulation of the immune response. However, its potency and potential toxicity may limit its use in certain experiments, and further studies are needed to determine its safety and efficacy.
Orientations Futures
There are several potential future directions for research involving N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl-N-[(2,4,5-trimethylphenyl)sulfonyl]benzamide. One area of interest is its potential use as a vaccine adjuvant, as it has been shown to enhance the immune response to certain antigens. Another area of interest is its potential use in combination with other immunotherapies, such as checkpoint inhibitors, to enhance their effectiveness. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound, and to determine its safety and efficacy in clinical settings.
Méthodes De Synthèse
The synthesis of N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl-N-[(2,4,5-trimethylphenyl)sulfonyl]benzamide involves a multi-step process that begins with the reaction of 2,4,5-trimethylbenzene with 2-nitrobenzaldehyde to form 2-(2,4,5-trimethylphenyl)-2,3-dihydrobenzofuran-7-carbaldehyde. This intermediate is then reduced to the corresponding alcohol, which is subsequently converted to the sulfonamide derivative using p-toluenesulfonyl chloride. The final step involves the cyclization of the sulfonamide with 2,3-dihydrobenzofuran-7-carbaldehyde in the presence of a Lewis acid catalyst.
Applications De Recherche Scientifique
N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl-N-[(2,4,5-trimethylphenyl)sulfonyl]benzamide has been found to activate the immune system by stimulating the production of cytokines and chemokines, particularly those involved in the activation of T cells and natural killer cells. This makes it a potentially useful research tool for studying the immune response to infectious diseases, cancer, and autoimmune disorders.
Propriétés
Formule moléculaire |
C28H27NO4S |
|---|---|
Poids moléculaire |
473.6 g/mol |
Nom IUPAC |
N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)-N-(2,4,5-trimethylphenyl)sulfonylbenzamide |
InChI |
InChI=1S/C28H27NO4S/c1-18-15-20(3)27(16-19(18)2)34(31,32)29(28(30)21-9-5-4-6-10-21)22-13-14-26-24(17-22)23-11-7-8-12-25(23)33-26/h4-6,9-10,13-17H,7-8,11-12H2,1-3H3 |
Clé InChI |
JWXGUYBIPXSYSY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5=CC=CC=C5)C |
SMILES canonique |
CC1=CC(=C(C=C1C)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5=CC=CC=C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-chloro-6-fluorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284877.png)
![methyl 4-[(4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoate](/img/structure/B284879.png)
![Diethyl 4-{[3-(benzoyloxy)propyl]amino}-3,6-quinolinedicarboxylate](/img/structure/B284880.png)
![Ethyl 4-[(3-hydroxyphenyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B284881.png)
![Ethyl 4-[4-(ethoxycarbonyl)anilino]-8-(trifluoromethyl)-3-quinolinecarboxylate](/img/structure/B284882.png)

![2-[(2-Phenyl-4-quinazolinyl)amino]ethyl 4-tert-butylbenzoate](/img/structure/B284886.png)
![Ethyl 6-chloro-4-({4-[(2-pyrimidinylamino)sulfonyl]phenyl}amino)-3-quinolinecarboxylate](/img/structure/B284888.png)
![Ethyl 4-[(2-furylmethyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B284889.png)


![4-isopropyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide](/img/structure/B284895.png)


